molecular formula C8H6OS B041337 Benzo[b]thiophen-2(3H)-one CAS No. 496-31-1

Benzo[b]thiophen-2(3H)-one

Cat. No. B041337
Key on ui cas rn: 496-31-1
M. Wt: 150.2 g/mol
InChI Key: ARTAFUJPRUWRJK-UHFFFAOYSA-N
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Patent
US04396621

Procedure details

A solution of 7.5 g of 2,3-dihydro-2-oxo-benzo[b]thiophen in 50 ml of hexamethylphosphoric acid triamide is added dropwise, with cooling, to a suspension of 2.4 g of a 50% sodium hydride/mineral oil dispersion in 100 ml of hexamethylphosphoric acid triamide, the temperature being kept below 15° during the addition. After stirring for half an hour at room temperature, 52 g of phenyl N-(2-thienyl)-carbamate, dissolved in 50 ml of hexamethylphosphoric acid triamide, are added dropwise, with external cooling. The reaction mixture is stirred for a further 16 hours at room temperature and is poured into a mixture of 200 ml of 2 N hydrochloric acid and 1000 ml of ice-water. An oil separates out and this crystallises after about 2 hours. The crystalline product, which contains solvent, is dissolved in 2 N sodium hydroxide solution and the solution is washed four times with ethyl acetate. The organic phase is washed with water, the aqueous phases are combined and acidified to a pH of 1 and the crude product is filtered off with suction and recrystallised from tetrahydrofuran/ether. N-(2-Thienyl)-2-oxo-2,3-dihydro-3-benzo[b]thiophen-carboxamide with a melting point of 142°-144° (decomposition) is obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[S:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[CH2:3]1.[H-].[Na+].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[NH:18][C:19](=O)[O:20]C1C=CC=CC=1.Cl>CN(C)P(=O)(N(C)C)N(C)C>[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[NH:18][C:19]([CH:3]1[C:2](=[O:1])[S:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]1=2)=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
O=C1CC2=C(S1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Three
Name
Quantity
52 g
Type
reactant
Smiles
S1C(=CC=C1)NC(OC1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for half an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the temperature being kept below 15° during the addition
ADDITION
Type
ADDITION
Details
are added dropwise, with external cooling
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
this crystallises after about 2 hours
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 2 N sodium hydroxide solution
WASH
Type
WASH
Details
the solution is washed four times with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
FILTRATION
Type
FILTRATION
Details
the crude product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
recrystallised from tetrahydrofuran/ether

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)NC(=O)C1C2=C(SC1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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